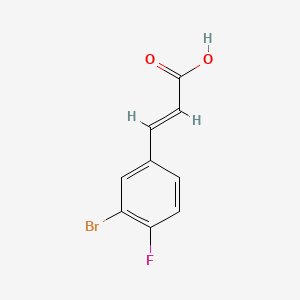

3-Bromo-4-fluorocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGVADAKXOMQH-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-fluorocinnamic Acid: A Versatile Synthetic Building Block

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of halogenated intermediates is paramount for the development of novel functional molecules. 3-Bromo-4-fluorocinnamic acid, with CAS Number 160434-49-1, stands out as a particularly valuable bifunctional building block. This technical guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, spectral characterization, reactivity profile, and applications, tailored for researchers and professionals in drug development and materials science.

The molecule's utility is derived from its distinct structural features: a carboxylic acid for amide and ester formation, an α,β-unsaturated alkene for addition reactions, and a di-halogenated phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions. This combination makes it an attractive scaffold for creating complex molecular architectures.

Physicochemical and Structural Properties

3-Bromo-4-fluorocinnamic acid is typically supplied as an off-white or light yellow solid.[1][2][3] Its fundamental properties are summarized below, providing a foundational understanding for its handling and application in synthesis.

Table 1: Physicochemical Properties of 3-Bromo-4-fluorocinnamic Acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 160434-49-1 | [1][4] |

| Molecular Formula | C₉H₆BrFO₂ | [4][5] |

| Molecular Weight | 245.05 g/mol | [1][5] |

| IUPAC Name | (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | [5][6] |

| Appearance | Off-white to light yellow solid | [1][2] |

| Melting Point | 187-195 °C | [1][2][7] |

| Solubility | Insoluble in water | [2][3] |

| Purity | Commercially available at ≥98% purity |[1][7] |

Caption: Molecular Structure of 3-Bromo-4-fluorocinnamic acid.

Synthesis and Purification Protocol

The most reliable and high-yielding method for synthesizing substituted cinnamic acids is the Knoevenagel-Doebner condensation.[8][9] This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a basic amine, followed by in-situ decarboxylation.

Rationale: This method is preferred over the Perkin reaction due to its milder conditions (typically refluxing pyridine vs. 180°C) and generally higher yields.[3] Pyridine serves as both the solvent and a basic catalyst, while a catalytic amount of piperidine is added as a stronger base to facilitate the initial formation of the malonate enolate, which is the rate-determining step.[7]

Caption: Workflow for Knoevenagel-Doebner Synthesis.

Step-by-Step Experimental Protocol

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq.) and malonic acid (1.2 eq.).

-

Reagent Addition: Add pyridine (3 mL per gram of aldehyde) to the flask to dissolve the solids. Add a catalytic amount of piperidine (approx. 0.08 eq.).

-

Reaction: Heat the mixture in an oil bath to a gentle reflux (approx. 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by the evolution of CO₂ gas and confirmed by thin-layer chromatography (TLC) by observing the consumption of the starting aldehyde.[7]

-

Workup: Once the reaction is complete, allow the dark mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 100 mL ice and 15 mL HCl). Slowly and carefully pour the reaction mixture into the acidic ice solution with vigorous stirring. A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure 3-bromo-4-fluorocinnamic acid as a crystalline solid. Dry the final product under vacuum.

Spectral Characterization

Structural confirmation is achieved through standard spectroscopic methods. The expected spectral features are detailed below, based on the known effects of substituents on cinnamic acid derivatives.[10][11]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): ~12.7 (s, 1H, -COOH), ~7.9-7.4 (m, 3H, Ar-H), ~7.6 (d, J ≈ 16 Hz, 1H, Ar-CH=), ~6.7 (d, J ≈ 16 Hz, 1H, =CH-COOH). The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of the trans (E) isomer. |

| ¹³C NMR | (DMSO-d₆, 100 MHz) δ (ppm): ~167 (-COOH), ~159 (d, ¹JCF ≈ 250 Hz, C-F), ~142 (Ar-CH=), ~135-120 (aromatic carbons), ~120 (=CH-COOH), ~118 (d, ²JCF ≈ 21 Hz, C-C-F), ~110 (C-Br). |

| FT-IR | (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1690 (strong, C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~980 (trans C-H bend). |

| Mass Spec. | (EI) m/z: Molecular ion peaks at ~244 and ~246 with a characteristic ~1:1 ratio, confirming the presence of one bromine atom. |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3-bromo-4-fluorocinnamic acid stems from its three distinct reactive sites.

Caption: Key Reaction Pathways for 3-Bromo-4-fluorocinnamic acid.

-

Carboxylic Acid Group: This site readily undergoes standard transformations such as esterification (using an alcohol with an acid catalyst) and amidation (using an amine with a peptide coupling agent like EDC/HOBt) to generate a diverse library of derivatives.

-

Alkene Double Bond: The conjugated double bond can be selectively reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding propanoic acid derivative. It can also undergo epoxidation or other electrophilic additions.

-

Aryl Bromide: The C-Br bond is the most strategic functional group for complex molecule synthesis. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl systems.

-

Heck Coupling: Reaction with alkenes to extend the conjugated system.[2][12]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Applications in Research and Drug Development

Cinnamic acid and its derivatives are well-established pharmacophores with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[9][10] 3-Bromo-4-fluorocinnamic acid serves as an advanced intermediate in the synthesis of novel therapeutic agents.

-

Scaffold for Lead Optimization: In a drug discovery program, this molecule can be used to systematically probe structure-activity relationships (SAR). The carboxylic acid can be converted into an amide library to explore interactions with a target protein, while the aryl bromide can be used in parallel synthesis via cross-coupling to explore different substituents in the phenyl ring region.

-

Modulation of Physicochemical Properties: The fluorine atom is a bioisostere for a hydrogen atom but possesses high electronegativity. It can block metabolic oxidation at the para-position and form favorable hydrogen bond or dipole interactions within a protein binding pocket, often enhancing potency and improving pharmacokinetic properties.

-

Fragment-Based Drug Discovery (FBDD): As a well-defined and reactive fragment, it can be used to build upon initial low-affinity hits. For instance, if a fluorophenyl fragment is identified in a screen, this molecule provides a direct route to elaborate that fragment into larger, more potent compounds.

Safety and Handling

As a laboratory chemical, 3-Bromo-4-fluorocinnamic acid must be handled with appropriate precautions. It is classified as an irritant.[2][5]

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3][5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation |[2][3][5] |

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[3]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[2][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 688312, 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-. PubChem Database. [Link]

-

Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC. [Link]

-

ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

MDPI. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]

-

Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]

- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63.

-

PubChem. 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-. [Link]

Sources

- 1. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DSpace [open.bu.edu]

- 4. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 | CID 688312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR spectrum [chemicalbook.com]

- 12. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-fluorocinnamic Acid

This guide provides an in-depth exploration of the synthesis of 3-Bromo-4-fluorocinnamic acid, a valuable intermediate in the fields of pharmaceutical development and materials science. We will delve into a reliable and efficient synthetic protocol, elucidating the underlying chemical principles and providing practical, field-tested insights for researchers, scientists, and professionals in drug development. Our focus is on ensuring scientific integrity through a detailed examination of the reaction mechanism, robust characterization techniques, and a comprehensive troubleshooting guide.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in scientific research due to their diverse biological activities and applications as precursors in the synthesis of more complex molecules.[1][2] The introduction of halogen substituents, such as bromine and fluorine, into the aromatic ring can profoundly influence the molecule's physicochemical properties and biological efficacy, often enhancing its potential as a therapeutic agent or a functional material.[1] 3-Bromo-4-fluorocinnamic acid, in particular, serves as a key building block in the development of novel pharmaceuticals, agrochemicals, and specialized polymers. Its unique substitution pattern offers specific steric and electronic properties that are leveraged in the design of targeted molecular architectures.

This guide will focus on a robust and widely applicable method for the synthesis of 3-Bromo-4-fluorocinnamic acid, starting from the readily available 3-bromo-4-fluorobenzaldehyde.

The Synthetic Pathway: Knoevenagel Condensation

The chosen synthetic route for preparing 3-Bromo-4-fluorocinnamic acid is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3][4] Specifically, we will employ the Doebner modification, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, followed by decarboxylation.[3][5] This method is favored for its operational simplicity, generally high yields, and the use of relatively benign reagents.

The overall reaction is depicted below:

Caption: Overall synthetic scheme for 3-Bromo-4-fluorocinnamic acid.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the product is crucial for successful synthesis, purification, and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01[6][7] | 33[8] | 139 / 2.5 mmHg[8] |

| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 (decomposes) | N/A |

| 3-Bromo-4-fluorocinnamic acid | C₉H₆BrFO₂ | 245.05[9][10] | 193-195[10] | N/A |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 3-Bromo-4-fluorocinnamic acid.

Materials:

-

3-bromo-4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (optional, as a catalyst promoter)

-

Toluene

-

Hydrochloric acid (HCl), concentrated and 2M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol or methanol for recrystallization

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of pyridine. A small amount of piperidine (0.1 eq) can be added to accelerate the reaction.

-

Condensation and Decarboxylation: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol/water, to obtain pure 3-Bromo-4-fluorocinnamic acid as a solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Caption: Experimental workflow for the synthesis of 3-Bromo-4-fluorocinnamic acid.

Mechanistic Insights: The Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by the deprotonation of the active methylene compound.

-

Enolate Formation: The basic catalyst (pyridine) deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate ion. This deprotonation is facilitated by the two electron-withdrawing carboxylic acid groups.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-bromo-4-fluorobenzaldehyde in a nucleophilic addition reaction, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Upon heating, this intermediate undergoes decarboxylation (loss of CO₂) to yield the final product, 3-Bromo-4-fluorocinnamic acid. The reaction typically favors the formation of the more stable E-isomer.

Caption: Stepwise mechanism of the Knoevenagel condensation.

Characterization of 3-Bromo-4-fluorocinnamic Acid

The identity and purity of the synthesized 3-Bromo-4-fluorocinnamic acid should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the vinylic protons of the cinnamic acid backbone. The coupling constants of the vinylic protons can confirm the stereochemistry (E or Z) of the double bond.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch, a sharp peak for the C=O stretch, and bands corresponding to the C=C double bond and C-H stretches of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (193-195 °C).[10]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the pyridine is of high purity and dry. |

| Loss of product during work-up. | Ensure complete precipitation by adding sufficient acid and allowing adequate time for crystallization. | |

| Impure Product | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Ensure efficient recrystallization. |

| Formation of side products. | Control the reaction temperature carefully. Purify the starting aldehyde if necessary. | |

| Difficulty in Crystallization | Product is too soluble in the chosen solvent. | Use a solvent system with a lower polarity or a mixture of solvents. |

| Presence of oily impurities. | Wash the crude product with a non-polar solvent like hexane before recrystallization. |

Safety and Handling

-

3-bromo-4-fluorobenzaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Malonic Acid: Harmful if swallowed and causes serious eye damage.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Knoevenagel condensation with the Doebner modification provides an effective and reliable method for the synthesis of 3-Bromo-4-fluorocinnamic acid from 3-bromo-4-fluorobenzaldehyde. This guide has outlined a detailed experimental protocol, provided insights into the reaction mechanism, and offered guidance on characterization and troubleshooting. By adhering to the principles of scientific integrity and exercising due caution, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Perkin reaction - Wikipedia. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents.

- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents.

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

-

Knoevenagel condensation - Wikipedia. Available at: [Link]

-

3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem. Available at: [Link]

-

2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 | CID 688312 - PubChem. Available at: [Link]

-

4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem - NIH. Available at: [Link]

-

3-Bromo-4-fluorocinnamic acid - Lead Sciences. Available at: [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate. Available at: [Link]

-

Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC - PubMed Central. Available at: [Link]

-

Wittig Reaction - Common Conditions. Available at: [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - NIH. Available at: [Link]

-

Knoevenagel reaction | PPTX - Slideshare. Available at: [Link]

-

Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel reaction | PPTX [slideshare.net]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 | CID 688312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. strem.com [strem.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluorocinnamic Acid in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive examination of the solubility of 3-Bromo-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid with potential applications in drug discovery, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles governing solubility. It details robust, step-by-step protocols for both thermodynamic and kinetic solubility determination, empowering researchers to generate high-quality, reproducible data in their own laboratories. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists engaged in the characterization and development of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its path to becoming a viable therapeutic. Among these, solubility stands as a paramount parameter. Poor solubility can present significant hurdles, leading to challenges in formulation, diminished absorption, and ultimately, compromised in vivo efficacy. Cinnamic acid and its derivatives are a class of compounds recognized for their diverse pharmacological activities.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the cinnamic acid scaffold is a common medicinal chemistry approach to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.

3-Bromo-4-fluorocinnamic acid is one such compound, possessing structural motifs that suggest its potential as a valuable building block in medicinal chemistry. Understanding its behavior in various solvent systems is a prerequisite for its advancement in any research and development pipeline. This guide focuses on two solvents of profound importance in the pharmaceutical sciences:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[2] It is ubiquitously used for compound storage in high-throughput screening libraries and as a vehicle for in vitro and in vivo studies.

-

Methanol: A simple polar protic solvent, widely employed in organic synthesis, purification, and as a solvent for analytical characterization.[1] Its ability to engage in hydrogen bonding makes it an effective solvent for many functionalized organic molecules.

This guide will provide a detailed exploration of the theoretical and practical aspects of determining the solubility of 3-Bromo-4-fluorocinnamic acid in these two key solvents.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Physicochemical Properties of 3-Bromo-4-fluorocinnamic Acid

A foundational understanding of the solute is essential. The key physicochemical properties of 3-Bromo-4-fluorocinnamic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFO₂ | PubChem[3] |

| Molecular Weight | 245.05 g/mol | Strem[4] |

| Appearance | Off-white to light yellow solid | Strem[4] |

| Melting Point | 193-195 °C | Strem[4] |

| XLogP3 | 2.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

The presence of a carboxylic acid group confers the ability to act as a hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl and hydroxyl oxygens). The aromatic ring, along with the bromine and fluorine substituents, contributes to the molecule's overall lipophilicity, as indicated by the XLogP3 value.

Intermolecular Interactions with Solvents

The solubility of 3-Bromo-4-fluorocinnamic acid in DMSO and methanol is dictated by the specific intermolecular forces at play.

-

In DMSO (a polar aprotic solvent): The primary interactions are expected to be strong hydrogen bonds between the carboxylic acid proton of 3-Bromo-4-fluorocinnamic acid and the highly polar sulfoxide oxygen of DMSO, which is a strong hydrogen bond acceptor. Dipole-dipole interactions between the polar C-F and C-Br bonds of the solute and the S=O dipole of DMSO will also contribute favorably to solvation.

-

In Methanol (a polar protic solvent): Methanol can act as both a hydrogen bond donor (from its hydroxyl proton) and acceptor (via the hydroxyl oxygen). This allows for the formation of a network of hydrogen bonds with the carboxylic acid group of the solute. Specifically, the carboxylic acid proton can donate a hydrogen bond to the methanol oxygen, while the carbonyl and hydroxyl oxygens of the acid can accept hydrogen bonds from methanol's hydroxyl protons.

Experimental Determination of Solubility

The measurement of solubility can be approached from two distinct perspectives: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true, stable solubility and is typically determined using the shake-flask method. This value is crucial for understanding the maximum achievable concentration in a formulation.

-

Kinetic Solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). This method is high-throughput and commonly used in early drug discovery to flag potential solubility issues. The resulting value is often higher than the thermodynamic solubility as it can represent a supersaturated state.

The logical relationship between these concepts and the experimental workflow is illustrated in the following diagram.

Caption: Logical flow from solubility concepts to experimental determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methodologies and is designed to be a self-validating system by ensuring equilibrium is reached.

Objective: To determine the equilibrium solubility of 3-Bromo-4-fluorocinnamic acid in DMSO and methanol.

Materials:

-

3-Bromo-4-fluorocinnamic acid (solid)

-

DMSO (anhydrous)

-

Methanol (anhydrous)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 3-Bromo-4-fluorocinnamic acid to separate vials containing a known volume of DMSO and methanol, respectively. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and does not suffer from interference from the solvent, create a standard curve of known concentrations of 3-Bromo-4-fluorocinnamic acid in the respective solvent. Dilute the filtered sample to fall within the linear range of the standard curve and measure its absorbance.

-

HPLC-UV: This is the preferred method for its higher specificity and accuracy. Prepare a calibration curve using standard solutions of known concentrations. Inject a diluted aliquot of the filtered sample onto the HPLC system and determine the concentration based on the peak area relative to the calibration curve.

-

Data Analysis: Calculate the concentration of the dissolved compound in the original filtered sample, taking into account any dilution factors. This concentration represents the thermodynamic solubility.

The experimental workflow for the shake-flask method is visualized below.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

This protocol is designed for a higher-throughput assessment and is particularly relevant for compounds stored in DMSO.

Objective: To determine the kinetic solubility of 3-Bromo-4-fluorocinnamic acid from a DMSO stock solution.

Materials:

-

3-Bromo-4-fluorocinnamic acid

-

DMSO (anhydrous)

-

Methanol (or aqueous buffer for comparison)

-

96-well plates (polypropylene for stock, clear for reading if using nephelometry)

-

Automated liquid handler (optional, for high throughput)

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer) or HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Bromo-4-fluorocinnamic acid in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Solvent: Transfer a small, fixed volume of each concentration from the DMSO stock plate to a new 96-well plate containing the target solvent (methanol or an aqueous buffer). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation:

-

Nephelometry (Turbidity): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a blank.

-

HPLC-based Method: After incubation, filter the plate (using a filter plate) or centrifuge and take the supernatant. Quantify the concentration in the supernatant using HPLC-UV, as described in the thermodynamic protocol. The concentration at which the measured value plateaus or deviates from the expected diluted concentration is the kinetic solubility.

-

The kinetic solubility workflow is outlined in the diagram below.

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Expected Outcomes

While experimental determination is the gold standard, a qualitative prediction based on the principles of "like dissolves like" and the specific intermolecular forces suggests that 3-Bromo-4-fluorocinnamic acid will be readily soluble in both DMSO and methanol.

Expected Solubility Profile:

| Solvent | Solvent Type | Key Solute-Solvent Interactions | Expected Solubility |

| DMSO | Polar Aprotic | Hydrogen bonding (solute donor, solvent acceptor), Dipole-dipole | High |

| Methanol | Polar Protic | Hydrogen bonding (donor and acceptor), Dipole-dipole | High |

It is anticipated that the thermodynamic solubility in both solvents will be substantial, likely in the high mg/mL range. The kinetic solubility, when measured in an aqueous buffer system with a small percentage of DMSO, will be significantly lower and will provide a more physiologically relevant, albeit less absolute, measure of solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-fluorocinnamic acid in DMSO and methanol. By grounding experimental protocols in a solid theoretical understanding of the underlying physicochemical principles, researchers are well-equipped to generate reliable and meaningful data. The provided step-by-step methodologies for both thermodynamic and kinetic solubility offer robust starting points for laboratory investigation.

While a high degree of solubility is predicted in both DMSO and methanol, the empirical determination of these values is a crucial step in the characterization of this compound. The data generated will be invaluable for guiding its use in organic synthesis, for the preparation of stock solutions for biological screening, and for any future formulation development efforts. Further studies could explore its solubility in a wider range of solvents and biorelevant media to build a more complete profile of this promising molecule.

References

-

Solubilities of trans-cinnamic acid | Download Table - ResearchGate. [Link]

-

4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem. [Link]

-

Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives - PubMed. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Solubility studies of trans-cinnamic acid in mixed solvents - CORE. [Link]

-

3-Bromo-4-fluorocinnamic acid, 98%, Thermo Scientific 5 g | Buy Online. [Link]

-

Scheme 3. Formation of hydrogen bonds of DMSO with (A) BA and (B) DEA. - ResearchGate. [Link]

-

Crystal structure of 4-bromocinnamic anhydride - IUCr Journals. [Link]

-

In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed. [Link]

-

How come fluoromethane cannot H bond, whilst methanol can? : r/chemhelp - Reddit. [Link]

-

Solution thermodynamics of trans‑Cinnamic acid in (methanol + water) and (ethanol + water) mixtures at different temperatures | Request PDF - ResearchGate. [Link]

-

2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 | CID 688312 - PubChem. [Link]

-

Methanol strengthens hydrogen bonds and weakens hydrophobic interactions in proteins--a combined molecular dynamics and NMR study - PubMed. [Link]

-

m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem. [Link]

-

Characterizing the Interactions of Dimethyl Sulfoxide with Water: A Rotational Spectroscopy Study - PMC. [Link]

-

Contributions to the Selection of Solvents in the Extraction of Phenolic Acids - Biblioteca Digital do IPB. [Link]

-

Crystal structure of 4-bromocinnamic anhydride - IUCr Journals. [Link]

-

The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. [Link]

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

-

Bromination of Cinnamic acid - The Royal Society of Chemistry. [Link]

Sources

Technical Guide: Knoevenagel Condensation for Fluorinated Cinnamic Acids

Executive Summary

The Knoevenagel condensation remains the premier method for synthesizing

This guide moves beyond textbook definitions to address the kinetic and thermodynamic realities of reacting fluorinated benzaldehydes with malonic acid. It provides a robust, self-validating protocol designed to maximize yield and purity while minimizing the common polymerization side-reactions associated with highly electrophilic fluorinated substrates.

Mechanistic Deep Dive: The Fluorine Effect

The synthesis of cinnamic acid from benzaldehyde and malonic acid involves a specific variant of the Knoevenagel condensation known as the Doebner Modification .[1] This pathway is distinct because it includes a thermal decarboxylation step following the initial condensation.

The Electronic Influence of Fluorine

Fluorine is the most electronegative element (

-

Impact on Electrophilicity: The carbonyl carbon of fluorobenzaldehyde is significantly more electrophilic than that of unsubstituted benzaldehyde. This lowers the activation energy for the nucleophilic attack by the enolate.

-

Kinetic Consequence: Reaction rates are generally faster for para- and meta-fluorobenzaldehydes. However, this increased reactivity can also promote side reactions (e.g., Cannizzaro reaction or oligomerization) if the base concentration is not carefully modulated.

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanism, highlighting the critical decarboxylation event driven by the pyridine/piperidine catalytic system.

Caption: Stepwise mechanism of the Doebner-Knoevenagel condensation. Note the critical heat-dependent decarboxylation step.

Strategic Experimental Protocols

Two protocols are presented: a Standard Robust Method (Pyridine-mediated) for general lab scale-up, and a Green High-Efficiency Method (Ionic Liquid) for higher yields and sustainability.

Method A: The "Gold Standard" (Pyridine/Piperidine)

Best for: Reliability and scale-up.

Reagents:

-

4-Fluorobenzaldehyde (10 mmol)

-

Malonic acid (12 mmol, 1.2 eq)

-

Pyridine (5 mL, Solvent/Base)

-

Piperidine (0.5 mL, Catalyst)

Protocol:

-

Setup: Charge a round-bottom flask with 4-fluorobenzaldehyde and malonic acid. Add pyridine, followed by catalytic piperidine.

-

Reflux: Attach a reflux condenser. Heat the mixture to 80–100°C .

-

Self-Validating Checkpoint 1: Watch for effervescence . The evolution of CO₂ bubbles indicates the decarboxylation is proceeding. If no bubbles appear after 30 mins, temperature is too low.

-

-

Completion: Reflux for 2–4 hours until bubbling ceases and TLC shows consumption of aldehyde.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold HCl (100 mL, 2M).

-

Self-Validating Checkpoint 2: A white precipitate should form immediately (the crude acid). If oil forms, induce crystallization by scratching the glass or seeding.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).

Method B: Green Ionic Liquid Protocol

Best for: Maximizing yield (>90%) and minimizing waste.

Reagents:

-

4-Fluorobenzaldehyde (10 mmol)

-

Malonic acid (11 mmol)[2]

-

Solvent: [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) or [Bmim][MeSO3]

-

Catalyst: Ammonium Acetate (0.5 eq)

Protocol:

-

Mix: Combine aldehyde, malonic acid, and ionic liquid in a flask.

-

Heat: Stir at 70–80°C for 30–60 minutes. The ionic liquid acts as both solvent and base catalyst.[3]

-

Quench: Add water (20 mL). The hydrophobic product precipitates out; the ionic liquid remains in the aqueous phase.

-

Isolate: Filter the solid. The filtrate (containing IL) can be dehydrated and reused.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and purification of 4-fluorocinnamic acid.

Data Presentation: Reactivity & Yields

The position of the fluorine atom significantly impacts the reaction kinetics and yield.[4] The table below summarizes typical results comparing fluorinated isomers against the non-fluorinated standard.

| Substrate | Electronic Effect | Relative Rate | Typical Yield (Method A) | Typical Yield (Method B) | Melting Point (°C) |

| Benzaldehyde | Reference | 1.0x | 70–75% | 85% | 133 |

| 4-Fluorobenzaldehyde | Strong -I, Weak +R | 1.5x (Fast) | 75–85% | >90% | 209–210 |

| 2-Fluorobenzaldehyde | Strong -I, Steric Bulk | 1.2x | 70–80% | 88% | 175 |

| 4-Methoxybenzaldehyde | Strong +R (Donating) | 0.4x (Slow) | 50–60% | 75% | 170 |

Key Insight: The para-fluoro substituent provides the optimal balance of electronic activation without significant steric hindrance, consistently resulting in the highest yields.

Applications in Drug Discovery[5][6]

Fluorinated cinnamic acids are rarely the final drug product; rather, they are versatile building blocks .

-

Bioisosteres: The fluorocinnamic acid moiety mimics the electronic properties of natural enzyme substrates while resisting metabolic degradation.

-

Metabolic Blocking: Replacing a C-H bond with a C-F bond at the para position of the phenyl ring blocks hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

) of the drug. -

Linkers: The

-unsaturated system serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) or HDAC inhibitors (e.g., Panobinostat analogs), where the double bond geometry is crucial for binding affinity.

References

-

Mechanism & Kinetics: Jones, G. "The Knoevenagel Condensation."[1][2][3][5][6][7][8][9][10][11] Organic Reactions, 2011.[12]

-

Green Synthesis Protocol: Ranu, B. C., & Jana, R. "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[3][12] European Journal of Organic Chemistry, 2006.[3][12]

-

Fluorine in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

Experimental Data: "Synthesis of 4-Fluorocinnamic Acid." ChemicalBook Standards, 2024.[13]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. bepls.com [bepls.com]

- 3. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. 4-Fluorocinnamic acid | 459-32-5 [chemicalbook.com]

Technical Guide: Biological Activity of Halogenated Cinnamic Acid Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of halogenated cinnamic acid derivatives (HCADs), a class of phenylpropanoids that have emerged as potent scaffolds in medicinal chemistry. By introducing halogen atoms (F, Cl, Br, I) onto the cinnamic acid backbone, researchers can modulate lipophilicity, metabolic stability, and electronic distribution, significantly enhancing biological efficacy. This document details the Structure-Activity Relationships (SAR), therapeutic mechanisms (specifically HDAC inhibition and antimicrobial action), and validated experimental protocols for synthesizing and screening these compounds.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological success of HCADs stems from the modification of the core cinnamic acid scaffold (

The Halogen Effect[1]

-

Lipophilicity (

): Halogenation increases lipophilicity, facilitating passive diffusion across bacterial cell walls and mammalian cell membranes. The order of lipophilicity enhancement is generally -

Electronic Effects: Halogens exert electron-withdrawing effects (inductive,

) and electron-donating effects (resonance,-

Fluorine (F): High electronegativity mimics hydrogen sterically but alters pKa and metabolic stability (blocking P450 oxidation sites).

-

Chlorine (Cl) / Bromine (Br): Larger atomic radii create steric bulk, often filling hydrophobic pockets in enzyme active sites (e.g., HDACs).

-

Positional Significance[2]

-

Para-substitution (

-): Often yields the highest potency in antimicrobial assays due to optimal alignment with hydrophobic channels in microbial receptors. -

Ortho-substitution (

-): Can induce steric clashes that lock the side chain conformation, potentially increasing specificity for rigid binding pockets.

Therapeutic Mechanisms

Oncology: Histone Deacetylase (HDAC) Inhibition

HCADs function as zinc-binding groups (ZBG) or "cap" groups in HDAC inhibitors. By inhibiting HDACs, these derivatives prevent the deacetylation of histone tails, leading to chromatin relaxation and the re-expression of silenced tumor suppressor genes (e.g., p21).

Key Pathway:

-

Entry: HCAD diffuses into the nucleus.

-

Inhibition: The carboxyl or hydroxamic acid moiety chelates the

ion in the HDAC active site.[1] -

Effect: Accumulation of acetylated histones

Upregulation of pro-apoptotic factors (Bim, Bmf)

Antimicrobial: Membrane Disruption & Enzyme Inhibition

Against Gram-positive bacteria (e.g., S. aureus), HCADs disrupt the integrity of the cell membrane, causing leakage of electrolytes. In fungi (Candida spp.), they interfere with ergosterol biosynthesis.

Mechanism Visualization

The following diagram illustrates the dual-pathway mechanism of action for HCADs in oncology and microbiology.

Figure 1: Dual mechanism of action: HDAC inhibition in cancer cells and membrane disruption in microbial cells.

Quantitative Efficacy Data

The following table summarizes reported

| Compound Derivative | Target / Cell Line | Activity Metric | Value Range | Reference |

| 4-Chlorocinnamic acid | Candida albicans | MIC | 50 - 100 µg/mL | [1] |

| 4-Chlorocinnamic acid | S. aureus (MRSA) | MIC | 64 - 128 µg/mL | [2] |

| Compound 60 (Trimethoxy + Linker) | HL-60 (Leukemia) | ~20 µM | [3] | |

| 4-Fluorocinnamic acid | A-549 (Lung Cancer) | 12 - 15 µM | [4] | |

| Cinnamic Acid (Unsubstituted) | S. aureus | MIC | > 500 µg/mL | [2] |

Note: The addition of a halogen (Cl, F) significantly lowers the effective concentration compared to the unsubstituted parent compound.

Experimental Protocols

Synthesis of Amide Derivatives (General Protocol)

To generate N-arylcinnamamides (common for anticancer screening), use the acyl chloride method.

-

Activation: Dissolve halogenated cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (

, 1.5 eq) and catalytic DMF. Reflux for 2 hours. -

Evaporation: Remove solvent and excess

under vacuum to obtain the acid chloride. -

Coupling: Redissolve residue in DCM. Add the appropriate amine (1.0 eq) and triethylamine (

, 1.2 eq) at 0°C. -

Workup: Stir at room temperature for 12 hours. Wash with 1N HCl, sat.

, and brine. Dry over -

Validation: Confirm structure via

-NMR (look for trans-olefin doublets at

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine

Reagents:

Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate 24h for attachment. -

Treatment: Add HCADs dissolved in DMSO (final DMSO < 0.1%). Treat for 48h.

-

Control: Vehicle (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

-

-

Labeling: Add 20 µL MTT reagent per well. Incubate 4h at 37°C in the dark.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm (ref 630 nm).

-

Calculation:

Synthesis & Screening Workflow Visualization

Figure 2: Iterative workflow for the synthesis and biological evaluation of HCADs.

References

-

BenchChem. (2025).[4][7] A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives. Retrieved from

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics.[8][6] Retrieved from

-

Yang et al. (2019). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Retrieved from

-

Biointerface Research. (2022).[3] Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity. Retrieved from [3]

-

Abcam. (2024). MTT Assay Protocol for Cell Viability. Retrieved from

Sources

- 1. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 3-Bromo-4-fluorocinnamic Acid

For Immediate Application in Research and Pharmaceutical Development

This technical guide provides an in-depth analysis of the critical physicochemical properties of 3-bromo-4-fluorocinnamic acid, specifically its melting point and physical appearance. The protocols and insights contained herein are curated for researchers, medicinal chemists, and drug development professionals who rely on precise and reproducible data to advance their scientific objectives. As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a framework grounded in the principles of experimental causality and self-validating methodologies.

The Imperative of Foundational Analysis in API Development

In the rigorous pipeline of drug discovery and development, the initial physical characterization of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable checkpoint. Properties such as melting point and physical appearance serve as the first line of defense in quality control, offering a rapid, cost-effective assessment of purity, identity, and consistency. For a compound like 3-bromo-4-fluorocinnamic acid, a versatile building block in organic synthesis, an erroneous or incomplete physical profile can propagate through a multi-step synthesis, leading to significant downstream consequences, including compromised yield, difficult purification, and questionable biological data. Establishing a robust, validated baseline for these characteristics is therefore paramount.

Core Physicochemical Profile of 3-Bromo-4-fluorocinnamic Acid

3-Bromo-4-fluorocinnamic acid is a halogenated aromatic carboxylic acid. Its solid-state behavior is governed by a combination of intermolecular forces, including hydrogen bonding from the carboxylic acid moiety and dipole-dipole interactions from the carbon-halogen bonds.

Physical Appearance

The compound is consistently described as a solid at ambient temperature. The color is typically reported as an off-white to light yellow solid or powder [1][2]. This visual characteristic is a crucial, albeit qualitative, identifier. Any significant deviation, such as a dark coloration or the presence of heterogeneous matter, should be considered a potential indicator of impurities or degradation and warrants further analytical investigation (e.g., via HPLC or NMR spectroscopy).

Melting Point: A Sentinel of Purity

The melting point is one of the most sensitive and informative physical properties of a crystalline solid. For a pure substance, the melting range is typically narrow. The presence of impurities disrupts the crystal lattice, generally causing a depression and broadening of the melting range. Data from multiple suppliers shows a consistent, though slightly varied, melting point for 3-bromo-4-fluorocinnamic acid.

Table 1: Summary of Quantitative Data for 3-Bromo-4-fluorocinnamic Acid

| Property | Reported Value | Source(s) |

| Melting Point | 187 - 195 °C | [1][2][3][4] |

| 187 - 189 °C | [4] | |

| 189 - 192 °C | [1] | |

| 193 - 195 °C | [2][3] | |

| Molecular Formula | C₉H₆BrFO₂ | [5][6] |

| Molecular Weight | 245.05 g/mol | [2][4][6] |

| CAS Number | 160434-49-1 | [1][3][4][6] |

Note: The slight variations in the reported melting point ranges are common and can be attributed to differences in instrumental calibration or minor variations in residual solvent or impurity profiles between batches.

Protocol: Capillary Melting Point Determination

The following is a detailed, field-proven methodology for the accurate determination of melting point, designed to establish a trustworthy, in-house value.

The Principle of the Method

This protocol employs the capillary method, wherein a small, finely powdered sample is heated at a controlled rate. The temperatures at which the phase transition from solid to liquid begins (onset) and completes (clear point) are recorded. The rationale for using a finely ground powder is to ensure uniform heat distribution and efficient packing, minimizing thermal gradients within the sample.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Place a small quantity (10-20 mg) of 3-bromo-4-fluorocinnamic acid onto a clean, dry watch glass.

-

Using a spatula or mortar and pestle, gently grind the solid into a fine, homogeneous powder. This step is critical to break up any large crystals that could lead to inefficient and uneven heating.

-

-

Capillary Loading:

-

Invert a capillary tube (sealed at one end) and press the open end into the powder multiple times to collect a small plug of the material.

-

Tap the sealed end of the capillary gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm for optimal results.

-

-

Instrumental Setup & Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/minute) to quickly approach the expected melting range (approx. 185 °C).

-

Once the temperature is within 15-20 °C of the anticipated start of melting, reduce the ramp rate to a slow, controlled 1-2 °C/minute. This slow rate is essential to allow the system to maintain thermal equilibrium, ensuring an accurate reading.

-

Observe the sample through the magnified viewing port.

-

Record T1: The temperature at which the first droplet of liquid is observed.

-

Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

-

Report the result as the range T1 - T2.

-

-

System Validation:

-

To ensure the trustworthiness of the measurement, the apparatus must be calibrated regularly using certified reference standards with sharp, known melting points (e.g., caffeine, vanillin). The protocol is only valid if the instrument can reproduce the certified melting points of these standards within an acceptable tolerance (typically ±0.5 °C).

-

Workflow Visualization

The logical flow of the melting point determination protocol is illustrated below.

Caption: Standard Operating Procedure for Capillary Melting Point Determination.

References

-

3-Bromo-4-Fluorocinnamic Acid - GlobalChemMall. [Link]

-

3-Bromo-4-fluorocinnamic acid - Oakwood Chemical. [Link]

-

2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 - PubChem. [Link]

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. strem.com [strem.com]

- 3. 3-Bromo-4-fluorocinnamic acid, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. 3-Bromo-4-fluorocinnamic acid [oakwoodchemical.com]

- 5. 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 | CID 688312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 160434-49-1|3-Bromo-4-fluorocinnamic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-fluorocinnamic Acid

Executive Summary & Strategic Analysis

3-Bromo-4-fluorocinnamic acid presents a unique set of challenges and opportunities in cross-coupling chemistry. Structurally, it contains three distinct electronic features:

-

The Aryl Bromide: The primary electrophile for oxidative addition.

-

The Ortho-Fluorine: An electron-withdrawing group (EWG) that activates the C-Br bond, facilitating faster oxidative addition compared to non-fluorinated analogs.

-

The Cinnamic Acid Moiety: A free carboxylic acid (

) and an

The Core Challenge: The free carboxylic acid is the primary failure point in standard protocols. In basic media, it forms a carboxylate anion (

The Solution: This guide provides two optimized protocols.

-

Protocol A (The "Gold Standard"): Uses a robust bidentate ligand system (dppf) in a Dioxane/Water mixture to ensure high yields and reproducibility.

-

Protocol B (Green/Process Scale): A ligand-free, aqueous-phase transfer method suitable for scale-up.

Mechanistic Insight: The "Carboxylate Effect"

Contrary to common misconceptions, free carboxylic acids do not inherently "kill" Suzuki couplings. However, they alter the stoichiometry requirements.

-

Base Consumption: The first equivalent of base is consumed immediately to deprotonate the carboxylic acid. Standard 2.0 equiv. protocols often fail because only 1.0 equiv. remains for the catalytic cycle (boronate activation). We mandate 3.0–3.5 equivalents of base.

-

Catalyst Selection: Monodentate phosphines (like

) are more labile and easily displaced by carboxylates. We utilize Pd(dppf)Cl₂ , where the bidentate ferrocenyl ligand creates a wide bite angle and resists displacement by the carboxylate.

Visualization: Catalytic Cycle & Carboxylate Interface

Figure 1: Catalytic cycle highlighting the entry point of the carboxylate substrate and the critical role of base activation.

Protocol A: High-Fidelity Batch Synthesis (Recommended)

This protocol is designed for medicinal chemistry applications where yield and purity are paramount (100 mg – 5 g scale).

Materials & Reagents

| Component | Specification | Role |

| Substrate | 3-Bromo-4-fluorocinnamic acid | Electrophile |

| Coupling Partner | Aryl Boronic Acid (1.2 equiv) | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Robust Catalyst |

| Base | K₂CO₃ (3.5 equiv) | Activator & Acid Neutralizer |

| Solvent | 1,4-Dioxane / Water (4:1 ratio) | Solubilizes both species |

Step-by-Step Methodology

-

Preparation:

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Critical: If the boronic acid is expensive or unstable, purge the flask with Nitrogen/Argon for 5 minutes before adding solids.

-

-

Charging:

-

Solvation & Degassing:

-

Add the Dioxane/Water (4:1) mixture. Concentration should be approx 0.1 M relative to the bromide.

-

Sparging: Bubble Nitrogen directly into the solvent for 10 minutes. This is crucial to prevent homocoupling of the boronic acid.

-

-

Reaction:

-

Heat the mixture to 85–90°C for 4–12 hours.

-

Monitoring: Monitor by HPLC or TLC.

-

-

Workup (The "Acid Trap"):

-

Filter through a pad of Celite to remove Palladium black. Wash with water.[3][7]

-

Extraction 1 (Impurity Removal): Extract the basic aqueous layer with Ethyl Acetate (EtOAc). Discard this organic layer (it contains non-acidic impurities and homocoupled byproducts).

-

Acidification: Carefully acidify the aqueous layer with 1N HCl to pH ~2-3. The product will precipitate or oil out.

-

Extraction 2 (Product Recovery): Extract the now-acidic aqueous layer with EtOAc (3x).

-

Dry & Concentrate: Dry combined organics over

, filter, and concentrate in vacuo.

Protocol B: Green Chemistry / Scale-Up (Water-Based)

Ideal for larger scales (>10 g) or when organic solvent waste must be minimized. This relies on Phase Transfer Catalysis (PTC).

Materials & Reagents

| Component | Specification | Role |

| Catalyst | Pd(OAc)₂ (1-2 mol%) | Ligand-free Precursor |

| Additive | TBAB (Tetrabutylammonium bromide) (1.0 eq) | Phase Transfer Catalyst |

| Base | Na₂CO₃ (3.0 eq) | Base |

| Solvent | Water (Neat) or Water/EtOH (9:[1]1) | Green Solvent |

Step-by-Step Methodology

-

Mixing:

-

Dissolve Base (3.0 eq) and TBAB (1.0 eq) in Water.

-

Add 3-Bromo-4-fluorocinnamic acid.[1] Stir until fully dissolved (forms the water-soluble sodium carboxylate).

-

-

Catalysis:

-

Add the Aryl Boronic Acid (1.1 eq) and Pd(OAc)₂.

-

-

Heating:

-

Heat to 70°C (milder temp due to fluorine activation). Vigorous stirring is essential to create a good emulsion.

-

-

Workup:

-

Similar to Protocol A, but requires less solvent. Acidify the aqueous mixture directly to precipitate the product. Filter the solid, wash with water, and recrystallize (typically from Ethanol/Water).[3]

-

Troubleshooting & QC Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Switch to Protocol A (Pd(dppf)). Ensure solvent is degassed.[8] |

| Starting Material Remains | Base Depletion | Did you use 3.5 eq base? The acid consumes 1.0 eq instantly. Add more base. |

| Homocoupling (Biaryl) | Oxygen Presence | Sparge solvents longer. Add boronic acid slowly. |

| Product lost during workup | Incorrect pH | CRITICAL: The product is an acid. If you extract the basic reaction mix, the product stays in the water. You MUST acidify to pH 2–3 to recover it. |

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the critical acidification step during workup.

References

-

General Suzuki-Miyaura Protocols: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. .

-

Handling Free Carboxylic Acids: Do carboxylic acids interfere with Suzukis? Discussion and community consensus on stoichiometry. .

-

Water-Based/Green Protocols: A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions. .[9]

-

Substrate Analog Conditions (Halocinnamic Acids): Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid. (Note: Highlights reactivity of cinnamic scaffold). .[10]

-

Catalyst Selection (dppf): BenchChem Application Notes for Functionalization of 3-Bromo-4-methylpyridine. (Analogous electron-deficient/acidic systems). .

Sources

- 1. 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 | CID 688312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. rsc.org [rsc.org]

- 5. Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. nobelprize.org [nobelprize.org]

palladium-catalyzed Heck reaction conditions for bromo-fluorocinnamic acids

Executive Summary

This guide details the synthesis of bromo-fluorocinnamic acids, a critical scaffold in medicinal chemistry. These intermediates combine the metabolic stability of the fluorine atom with the versatile reactivity of the vinyl carboxylic acid and the retained aryl bromide. The core challenge addressed here is chemoselectivity : coupling acrylic acid exclusively at the iodine position of a bromo-fluoro-iodobenzene precursor while leaving the bromine intact for downstream functionalization (e.g., Suzuki or Buchwald-Hartwig couplings).

Strategic Importance & Mechanism

Fluorinated cinnamic acids are key precursors for quinolones, indoles, and other pharmacophores. The presence of fluorine alters the electronic landscape of the aryl ring, generally facilitating oxidative addition but occasionally complicating regioselectivity.

The Chemoselectivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (the rate-determining step for aryl halides) follows the bond dissociation energy: C-I < C-Br < C-Cl < C-F .

-

Target Reaction: C-I bond insertion.

-

Avoided Reaction: C-Br bond insertion (Side product: bis-alkenylated species).

The electron-withdrawing nature of fluorine (Hammett

Catalytic Cycle (Chemoselective Pathway)

The following diagram illustrates the chemoselective pathway, highlighting the preservation of the C-Br bond.

Figure 1: Chemoselective Catalytic Cycle. Note that the C-Br bond remains inert under optimized mild conditions.

Experimental Protocols

Protocol A: High-Fidelity Phosphine Method

Best for: Late-stage functionalization, high-value substrates, and strict GMP requirements.

Reagents:

-

Substrate: 1-Bromo-4-fluoro-2-iodobenzene (1.0 equiv)

-

Coupling Partner: Acrylic acid (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%)[1]

-

Ligand: P(o-tol)₃ (4 mol%) – Bulky ligand enhances mono-dentate active species.

-

Base: Triethylamine (TEA) (2.5 equiv)

-

Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen/Argon for 15 mins.

-

Catalyst Pre-complexation: Add Pd(OAc)₂ and P(o-tol)₃ to the flask. Add 50% of the solvent. Stir at room temperature (RT) for 10 mins until the solution turns yellow/orange (generation of Pd(0) species).

-

Substrate Addition: Add the aryl halide and acrylic acid.[1]

-

Base Addition: Add TEA followed by the remaining solvent.

-

Reaction: Heat the mixture to 80 °C . Note: Do not exceed 90 °C to prevent activation of the C-Br bond. Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM with 0.1% Formic Acid).

-

Quench & Workup:

-

Cool to RT.

-

Pour into ice-water (5x reaction volume).

-

Critical Step: Acidify to pH 2-3 with 1M HCl. The cinnamic acid product will precipitate.

-

Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Protocol B: "Jeffery Conditions" (Ligand-Free)

Best for: Scale-up, cost-reduction, and robust handling of moisture.

Reagents:

-

Catalyst: Pd(OAc)₂ (1-2 mol%)[1]

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) – Acts as a Phase Transfer Catalyst and stabilizes Pd nanoparticles.

-

Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

-

Solvent: DMF/Water (9:1) or pure DMF.

Step-by-Step Workflow:

-

Mixing: In a reaction vial, combine Aryl Halide (1.0 equiv), Acrylic Acid (1.2 equiv), Base (2.5 equiv), and TBAB (1.0 equiv).

-

Catalyst: Add Pd(OAc)₂ last.

-

Reaction: Heat to 85 °C for 4-8 hours. The mixture will likely turn black (formation of Pd-nanoparticles stabilized by ammonium salt).

-

Workup: Similar to Protocol A. Acidification is mandatory to recover the free acid.

Data Presentation & Troubleshooting

Comparative Efficiency Table

| Parameter | Protocol A (Phosphine) | Protocol B (Jeffery/TBAB) |

| Chemoselectivity (I vs Br) | Excellent (>98:2) | Good (95:5) |

| Reaction Time | 12 - 24 Hours | 4 - 8 Hours |

| Moisture Tolerance | Low (Requires Anhydrous) | High (Tolerates water) |

| Purification | Recrystallization often sufficient | May require column chromatography to remove ammonium salts |

| Yield (Typical) | 85-92% | 80-88% |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Problem: Palladium Black Precipitation.

-

Problem: Regioisomers (Branched vs Linear).

Experimental Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for Protocol A.

References

-

Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides."[4][5][6] Organic Reactions, 27, 345–390.

-

Jeffery, T. (1996).[2] "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 52(30), 10113-10130.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

-

BenchChem Application Notes. (2025). "Protocols for the Synthesis of Cinnamic Acid Derivatives."

Sources

Application Note: Sonogashira Coupling of 3-Bromo-4-fluorocinnamic Acid

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of 3-Bromo-4-fluorocinnamic acid with a terminal alkyne. This substrate presents unique challenges due to its electron-deficient nature and the presence of a carboxylic acid moiety. We will explore the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental protocol, and provide a comprehensive troubleshooting guide to empower researchers in synthesizing complex molecules for pharmaceutical and materials science applications.[1][3]

Introduction and Scientific Principles

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling, has become an indispensable tool for creating arylalkynes and conjugated enynes.[3][4] Its utility is particularly pronounced in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2][5] The reaction typically proceeds under mild conditions, such as at room temperature and with a mild base, making it compatible with a wide range of functional groups.[3][5]

Our substrate, 3-Bromo-4-fluorocinnamic acid, is an "activated" aryl bromide. The electron-withdrawing effects of both the fluorine atom and the cinnamic acid group facilitate the rate-determining oxidative addition step of the palladium catalyst to the carbon-bromine bond.[6] However, the acidic proton of the carboxylic acid requires careful selection of the base to avoid unwanted side reactions while ensuring the deprotonation of the terminal alkyne.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[4]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the 3-Bromo-4-fluorocinnamic acid. This forms a Pd(II) intermediate.

-

Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[3] This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex. This key step, known as transmetalation, is often the rate-determining step of the overall reaction.[7]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, releasing the final coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of 3-Bromo-4-fluorocinnamic acid with phenylacetylene as a model terminal alkyne.

3.1 Materials and Reagents

-